N-alpha-Formyl-D-leucine
CAS No.: 44978-39-4
Cat. No.: VC4363505
Molecular Formula: C7H13NO3
Molecular Weight: 159.185
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 44978-39-4 |
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Molecular Formula | C7H13NO3 |
Molecular Weight | 159.185 |
IUPAC Name | (2R)-2-formamido-4-methylpentanoic acid |
Standard InChI | InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
Standard InChI Key | HFBHOAHFRNLZGN-ZCFIWIBFSA-N |
SMILES | CC(C)CC(C(=O)O)NC=O |
Introduction
Chemical Identity and Structural Features
N-alpha-Formyl-D-leucine (systematic name: (R)-2-formamido-4-methylpentanoic acid) is characterized by the following molecular formula: (molecular weight: 159.18 g/mol) . The D-configuration at the α-carbon differentiates it from the naturally occurring L-leucine, while the formyl group () at the N-terminus modifies its reactivity and solubility (Fig. 1).
Key structural attributes:
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Chirality: The D-enantiomer exhibits an optical rotation of (c = 1 in water) .
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Hydrogen bonding: The formamide and carboxyl groups enable intramolecular hydrogen bonding, influencing conformational stability .
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Side chain: The iso-butyl group () contributes to hydrophobic interactions in peptide environments .
Synthesis and Industrial Production
Formylation Methods
N-alpha-Formyl-D-leucine is synthesized via two primary routes:
Method 1: Formamide-Mediated Formylation
Leucine reacts with formamide or methyl formate in the presence of a base (e.g., NaOH, KCO). This method, optimized for industrial-scale production, achieves yields >90% under mild conditions (60–100°C, 2–6 hours) . For example:
Method 2: Peroxide-Mediated Decarboxylative Coupling
A radical-based approach using glyoxylic acid and hydrogen peroxide (HO) or tert-butyl hydroperoxide (TBHP) enables N-formylation of unprotected amino acids. This method is particularly effective for synthesizing N-formyl methionine-leucine-phenylalanine (f-MLP) analogs .
Table 1: Comparative Synthesis Conditions
Method | Reagents | Temperature | Yield (%) | Purity (%) | Source |
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Formamide | HCONH, NaOH | 80°C | 92 | ≥98 | |
Peroxide | Glyoxylic acid, TBHP | RT | 67 | 90 |
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Freely soluble in polar solvents (water, DMSO) but poorly soluble in non-polar solvents (hexane, ether) .
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Stability: Hydrolytically stable at pH 4–7; degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions .
Spectroscopic Data
Applications in Biochemistry and Pharmaceuticals
Peptide Synthesis
N-alpha-Formyl-D-leucine is a key building block for:
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Antimicrobial peptides: Incorporation of D-amino acids enhances proteolytic resistance .
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Chemotactic peptides: Analogues of f-Met-Leu-Phe (fMLP) activate neutrophil receptors, aiding immunology studies .
Protein Engineering
The formyl group serves as a transient N-terminal protecting group in ribosomal protein synthesis, particularly in mitochondrial and bacterial systems .
Pharmaceutical Reference Standards
Biological Significance and Research Findings
Role in Immune Response
N-formylated peptides, including D-leucine derivatives, are pathogen-associated molecular patterns (PAMPs) detected by formyl peptide receptors (FPRs) on immune cells. Activation triggers chemotaxis and oxidative burst responses .
Conformational Studies
Quantum mechanical analyses reveal that D-configuration stabilizes γ-turn conformations in dipeptides, contrasting with β-sheet propensity in L-forms . For example:
Cancer Research
Upregulation of N-formylated proteins in SW480 colon cancer cells suggests potential biomarkers for tumor progression .
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